[2-(Benzyloxy)pyridin-3-yl]methanamine
Description
[2-(Benzyloxy)pyridin-3-yl]methanamine (CAS: 954249-40-2) is a pyridine derivative featuring a benzyloxy substituent at the 2-position and a methanamine group at the 3-position of the pyridine ring. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol . This compound is of interest in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in nicotinic acetylcholine receptor (nAChR) ligands, as suggested by structural parallels to bicyclic analogs described in the literature .
Properties
IUPAC Name |
(2-phenylmethoxypyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-12-7-4-8-15-13(12)16-10-11-5-2-1-3-6-11/h1-8H,9-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCQQDHJKVTSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954249-40-2 | |
| Record name | [2-(benzyloxy)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)pyridin-3-yl]methanamine typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction where a suitable benzyl halide reacts with a hydroxypyridine derivative.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a reductive amination reaction where a suitable aldehyde or ketone derivative of the pyridine ring reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(Benzyloxy)pyridin-3-yl]methanamine can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can also undergo reduction reactions, especially at the pyridine ring, resulting in the formation of piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Physical Properties
- Melting Point: 115.91 °C
- Boiling Point: 353.1 °C at 760 mmHg
- Density: Approximately 1.1 g/cm³
- Refractive Index: n20D 1.60
Medicinal Chemistry
[2-(Benzyloxy)pyridin-3-yl]methanamine has garnered attention for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. Its unique structure allows for diverse chemical behavior, which can be exploited in drug development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can effectively inhibit the growth of Gram-positive bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/ml) | Activity Type |
|---|---|---|
| 3-(Benzyloxy)pyridin-2-amine | 1.0 | Bacteriostatic |
| 5-(Benzyloxy)pyridin-3-methanamine | 0.5 | Bactericidal |
| 4-(Benzyloxy)pyridine | 2.0 | Bacteriostatic |
The mechanism behind this activity is believed to involve interactions with bacterial topoisomerases, essential enzymes for DNA replication and transcription.
Anticancer Potential
In addition to its antibacterial properties, this compound has been studied for its anticancer potential. Similar compounds have shown the ability to induce apoptosis in cancer cells and inhibit cell migration.
Table 2: Cytotoxicity Data
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 15 | HeLa |
| Compound X | 10 | MCF7 |
Industrial Applications
The compound serves as a building block in the synthesis of more complex organic molecules, making it valuable in the production of specialty chemicals and materials. Its unique structural features allow for the development of novel chemical entities with potential applications in various industries.
Common Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Benzyloxy Group: Achieved through nucleophilic substitution reactions where a suitable benzyl halide reacts with a hydroxypyridine derivative.
- Introduction of the Methanamine Group: This can be accomplished via reductive amination using suitable aldehyde or ketone derivatives in the presence of reducing agents like sodium cyanoborohydride.
Reaction Conditions
The optimization of reaction conditions is crucial for improving yields and selectivity during synthesis. Techniques such as continuous flow reactors may be employed for industrial-scale production.
Antibiofilm Activity
A notable study evaluated various pyridine derivatives, including this compound, for their antibiofilm properties against Streptococcus pneumoniae. The results indicated strong inhibition capabilities.
Table 3: Summary of Antibiofilm Activity
| Compound Name | MBIC (µg/ml) | Effectiveness |
|---|---|---|
| This compound | 0.5 | Strong inhibition |
| Compound 21d | 0.5 | Excellent biofilm inhibition |
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the methanamine group can interact with various enzymes and receptors. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The benzyloxy group in the target compound provides a bulky, aromatic substituent that may enhance π-π stacking interactions in receptor binding. The methoxyethoxy chain (CAS: 1016724-24-5) increases polarity, likely improving aqueous solubility but reducing membrane permeability compared to the benzyloxy analog . Halogenated substituents (e.g., 3-fluorophenoxy in CAS: 953730-03-5 and 3-chloro-2-fluorophenyl in CAS: 1346692-08-7) may enhance binding affinity through halogen bonding or van der Waals interactions .
Pharmacological Implications
- Receptor Selectivity : Pyridinylmethanamine derivatives are explored as nAChR ligands . The benzyloxy group’s lipophilicity may favor blood-brain barrier penetration, making the target compound a candidate for central nervous system targets.
- Metabolic Stability : Fluorinated analogs (e.g., CAS: 1423033-53-7 and 953730-03-5) may exhibit slower metabolic degradation due to fluorine’s electron-withdrawing effects, whereas the benzyloxy group could be susceptible to oxidative metabolism .
Biological Activity
[2-(Benzyloxy)pyridin-3-yl]methanamine, with the CAS number 954249-40-2, is an organic heterocyclic compound characterized by a pyridine ring substituted with a benzyloxy group and an amine functional group. Its molecular formula is C₁₃H₁₄N₂O, and it has a molecular weight of approximately 214.27 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Antimicrobial Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives can effectively inhibit the growth of Gram-positive bacteria, demonstrating bacteriostatic effects comparable to established antibiotics like linezolid .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/ml) | Activity Type |
|---|---|---|
| 3-(Benzyloxy)pyridin-2-amine | 1.0 | Bacteriostatic |
| 5-(Benzyloxy)pyridin-3-methanamine | 0.5 | Bactericidal |
| 4-(Benzyloxy)pyridine | 2.0 | Bacteriostatic |
The biological activity of this compound is believed to stem from its ability to interact with bacterial topoisomerases, essential enzymes for DNA replication and transcription. Inhibition of these enzymes can lead to bacterial cell death. Molecular docking studies suggest that the compound may bind effectively to the active sites of these enzymes, disrupting their function .
Case Studies
A notable study involved the synthesis and evaluation of various pyridine derivatives, including this compound, for their antibacterial properties. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated significant antibiofilm activity against Streptococcus pneumoniae, which is crucial in preventing chronic infections .
Table 2: Summary of Antibiofilm Activity
| Compound Name | MBIC (µg/ml) | Effectiveness |
|---|---|---|
| This compound | 0.5 | Strong inhibition |
| Compound 21d | 0.5 | Excellent biofilm inhibition |
Cytotoxicity and Anticancer Potential
Beyond its antibacterial properties, this compound has been studied for its anticancer potential. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit cell migration, suggesting a promising avenue for cancer therapy .
Table 3: Cytotoxicity Data
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 15 | HeLa |
| Compound X | 10 | MCF7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
